molecular formula C17H18N2O6 B554352 Z-Pro-OSu CAS No. 3397-33-9

Z-Pro-OSu

Cat. No.: B554352
CAS No.: 3397-33-9
M. Wt: 346.3 g/mol
InChI Key: BDNYCEKWUBRCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Pro-OSu is synthesized through the reaction of N-Cbz-L-proline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-Pro-OSu is widely used in scientific research, particularly in the field of peptide synthesis. Its ability to form stable amide bonds makes it a valuable reagent for synthesizing peptides and proteins. It is also used in the development of pharmaceuticals and in the study of protein-protein interactions .

Mechanism of Action

The mechanism of action of Z-Pro-OSu involves the activation of the carboxyl group of N-Cbz-L-proline, making it more reactive towards nucleophiles. The succinimide ester group acts as a leaving group, facilitating the formation of amide bonds. This process is crucial in peptide synthesis, where precise control over bond formation is required .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the protective N-Cbz group with the reactive succinimide ester. This combination allows for efficient peptide bond formation while maintaining stability under various reaction conditions .

Properties

IUPAC Name

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNYCEKWUBRCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955547
Record name 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-33-9
Record name Benzyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxopyrrolidin-1-yl 1-[(benzyloxy)carbonyl]prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pro-OSu
Reactant of Route 2
Reactant of Route 2
Z-Pro-OSu
Reactant of Route 3
Reactant of Route 3
Z-Pro-OSu
Reactant of Route 4
Reactant of Route 4
Z-Pro-OSu
Reactant of Route 5
Z-Pro-OSu
Reactant of Route 6
Reactant of Route 6
Z-Pro-OSu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.